4,7-Dimethylisoindolin-1-one
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 4,7-Dimethylisoindolin-1-one, such as 3-Isobutyl-4,5-dimethylisoindolin-1-one, involves non-regioselective methods and spectroscopic techniques for structure elucidation (Kupfer & Keller-Schierlein, 1979). Advances in synthesis also include the creation of complex derivatives through condensation reactions, showcasing the compound's versatility (Chaudhary et al., 2022).
Molecular Structure Analysis
The molecular structure of 4,7-Dimethylisoindolin-1-one derivatives is typically confirmed using various spectroscopic methods, including NMR, FT-IR, and mass spectrometry. These methods provide insights into the compound's structural features and are essential for the development of new derivatives with enhanced properties (Chaudhary et al., 2022).
Chemical Reactions and Properties
4,7-Dimethylisoindolin-1-one undergoes various chemical reactions, highlighting its reactivity and potential as a precursor for synthesizing more complex molecules. For example, it can participate in selective C-C coupling reactions, demonstrating its utility in organic synthesis (Bhakuni et al., 2014).
Physical Properties Analysis
The physical properties of 4,7-Dimethylisoindolin-1-one derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various domains. While specific studies on these properties are scarce, general trends can be inferred from related compounds, indicating the importance of molecular structure on physical characteristics.
Chemical Properties Analysis
The chemical properties of 4,7-Dimethylisoindolin-1-one, including acidity, basicity, and reactivity towards other chemical agents, are defined by its molecular structure. Research on similar compounds suggests that modifications to the isoindolinone core can significantly alter these properties, thereby affecting the compound's utility in chemical reactions and applications (Bhakuni et al., 2014).
Scientific Research Applications
Selective C-C Coupling Synthesis
A novel method for synthesizing dimethylisoindolin-1-ones involves the selective C-C coupling of an unreactive tertiary sp3 C-H bond from 2-halo-N-isopropyl-N-alkylbenzamide substrates using KO(t)Bu. This process exhibits remarkable selectivity towards tertiary sp3 C-H bonds over primary or secondary ones, and it can achieve biaryl C-C coupling alongside alkyl-aryl C-C coupling in a single step. The mechanism is proposed to proceed via a radical pathway, where a tertiary alkyl radical attacks the benzamide ring, leading to the formation of the isoindolinone ring (B. S. Bhakuni et al., 2014).
Antifungal and Antiproliferative Applications
Compounds derived from dimethylisoindolin-1-one, such as 3-[{(1-aminomethyl)-5,7-dimethyl-2-oxoindolin-3-ylidene}amino]-2-phenylquinazolin-4(3H)-ones, exhibit significant antifungal properties against human pathogenic fungi. Theoretical calculations suggest potential applications as nonlinear optical (NLO) materials due to their high first-order hyperpolarizability. Additionally, these compounds show promising molecular stability and reactivity, highlighting their potential in medicinal chemistry (A. Chaudhary et al., 2022).
Fluorescent Probes for Biological Imaging
A ratiometric emission fluorescent probe based on dimethylisoindolin-1-one derivatives demonstrates high quantum yield and specificity for imaging cellular pH in extreme acidity conditions. Such probes offer advantages for biological research, including high selectivity for H+ ions, excellent photostability, reversibility, and the ability to monitor pH fluctuations in live cells without interference from cellular autofluorescence (Weifen Niu et al., 2015).
Synthesis of Isoindolin-1-one Derivatives
A three-component cascade cyclization process enables the synthesis of 2,3-diarylisoindolin-1-one by using 2-formylbenzonitrile, arenes, and diaryliodonium salts. This copper-catalyzed reaction facilitates tandem C-N/C-C bond formation, producing isoindolin-1-one derivatives efficiently, showcasing the compound's versatility in synthetic organic chemistry (Li Liu et al., 2017).
Safety And Hazards
Future Directions
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properties
IUPAC Name |
4,7-dimethyl-2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-6-3-4-7(2)9-8(6)5-11-10(9)12/h3-4H,5H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOZTHQBMVYIOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNC(=O)C2=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90554128 | |
Record name | 4,7-Dimethyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90554128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethylisoindolin-1-one | |
CAS RN |
110568-66-6 | |
Record name | 2,3-Dihydro-4,7-dimethyl-1H-isoindol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110568-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7-Dimethyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90554128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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